(2S)-2-amino-3-thiophen-2-ylpropan-1-ol
Description
Significance of Chiral Amino Alcohols as Stereochemical Building Blocks
Chiral vicinal amino alcohols, also known as β-amino alcohols, are among the most important structural motifs in organic chemistry. Their significance stems from their prevalence in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. More than 80% of all drugs and drug candidates incorporate an amine functional group, and many of these are chiral. yale.edu
These compounds contain two key functional groups—an amine and a hydroxyl group—on adjacent carbon atoms, at least one of which is a stereocenter. This arrangement makes them exceptionally versatile chiral building blocks for the synthesis of more complex enantiomerically pure molecules. nih.gov They are frequently used as precursors for chiral ligands in asymmetric catalysis, where their defined stereochemistry is crucial for inducing high levels of enantioselectivity in chemical reactions. mdpi.com Furthermore, the β-amino alcohol scaffold is a core component of numerous pharmaceutical agents, where the precise three-dimensional arrangement of the amine and hydroxyl groups is often critical for effective interaction with biological targets like enzymes and receptors.
Structural and Synthetic Prominence of the Thiophene (B33073) Moiety in Chiral Scaffolds
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is a highly significant scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this ring system. nih.gov The prominence of thiophene stems from several key properties that make it a valuable component in the design of chiral molecules.
One of the most important roles of the thiophene ring is as a bioisostere of a phenyl ring. nih.govnih.govpsu.edu Bioisosteric replacement is a common strategy in drug design where one functional group is replaced by another to enhance potency, improve selectivity, or alter physicochemical properties without losing the desired biological activity. The thiophene ring is similar in size, planarity, and π-electron cloud to a benzene (B151609) ring, allowing it to fit into the same binding pockets of biological targets. psu.edursc.org However, the presence of the sulfur heteroatom imparts distinct electronic properties, making the ring more electron-rich and capable of engaging in different types of molecular interactions, such as hydrogen bonding, which can enhance drug-receptor binding. nih.govpsu.edu This substitution can also lead to improved metabolic stability and solubility compared to the corresponding phenyl analogues. nih.govpsu.edu
From a synthetic standpoint, the thiophene ring is a versatile platform that can be functionalized at various positions, allowing for the systematic modification of a molecule's structure to optimize its properties. nih.gov This synthetic accessibility makes it a favored component in the construction of diverse libraries of chiral compounds for screening and development.
Evolution of Asymmetric Synthesis Methodologies for β-Amino Alcohols
The development of efficient methods for the enantioselective synthesis of β-amino alcohols has been a major focus of chemical research for decades. These methodologies have evolved from classical approaches to highly sophisticated modern catalytic systems. A plausible synthetic route to (2S)-2-amino-3-thiophen-2-ylpropan-1-ol would involve the reduction of its corresponding chiral amino acid, (S)-2-amino-3-(thiophen-2-yl)propanoic acid (L-2-Thienylalanine), which is a known and commercially available non-proteinogenic amino acid used in organic synthesis. chemicalbook.comnbinno.comnih.gov This approach is a prime example of utilizing the "chiral pool."
Chiral Pool Synthesis: This strategy employs readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. The reduction of the carboxylic acid functionality of an amino acid to a primary alcohol is a fundamental transformation that directly yields the corresponding amino alcohol, preserving the original stereochemistry.
Modern Asymmetric Synthesis: Beyond the chiral pool, numerous catalytic methods have been developed to construct the β-amino alcohol framework with high stereocontrol from achiral or prochiral precursors. These advanced strategies offer greater flexibility and access to a wider range of structures.
Key methodologies include:
Asymmetric Hydrogenation/Transfer Hydrogenation: The reduction of α-amino ketones using chiral catalysts (often based on ruthenium or rhodium) is a powerful method for producing β-amino alcohols with high enantiomeric excess. mdpi.com
Asymmetric Aldol (B89426) and Mannich Reactions: These classic carbon-carbon bond-forming reactions can be rendered highly enantioselective through the use of chiral catalysts or auxiliaries to create the β-hydroxy ketone or β-amino ketone precursors to the target molecules.
Ring-opening of Epoxides and Aziridines: The nucleophilic ring-opening of chiral epoxides with nitrogen nucleophiles or chiral aziridines with oxygen nucleophiles provides a direct and often stereospecific route to β-amino alcohols. acs.orgnih.gov
Asymmetric Aminohydroxylation: This powerful reaction, developed by Sharpless, allows for the direct conversion of an alkene into a β-amino alcohol in a single step with high control over both regio- and stereoselectivity.
The table below summarizes some of the key asymmetric strategies for synthesizing β-amino alcohols.
| Methodology | General Reaction | Key Features |
|---|---|---|
| Chiral Pool Synthesis (Reduction) | Reduction of a chiral α-amino acid or its ester | Relies on readily available chiral starting materials; high stereochemical fidelity. |
| Asymmetric Hydrogenation | Reduction of a prochiral α-amino ketone | Catalytic method using chiral metal complexes (e.g., Ru, Rh); high enantioselectivity and atom economy. |
| Asymmetric Aminohydroxylation | Conversion of an alkene to a β-amino alcohol | Direct, one-step process; uses chiral osmium-based catalysts; good control of stereochemistry. |
| Epoxide Ring-Opening | Reaction of a chiral epoxide with an amine nucleophile | Stereospecific (typically with inversion of configuration); wide range of substrates. |
Structure
3D Structure
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1 |
InChI Key |
LKMKVVNGSUXRQB-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](CO)N |
Canonical SMILES |
C1=CSC(=C1)CC(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Amino 3 Thiophen 2 Ylpropan 1 Ol and Analogous Chiral Thiophene Amino Alcohols
Enantioselective Catalytic Approaches
The direct synthesis of enantiomerically pure chiral β-amino alcohols can be achieved through various catalytic asymmetric methods, which offer advantages in terms of efficiency and atom economy over classical resolution techniques. sciengine.com
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis provides a powerful toolkit for the asymmetric synthesis of chiral molecules, including β-amino alcohols. Various metals have been employed to catalyze a range of transformations with high enantioselectivity.
Asymmetric hydrogenation of prochiral ketones and imines is a highly effective method for producing chiral alcohols and amines. thieme-connect.comacs.org In the context of thiophene-containing amino alcohols, the asymmetric hydrogenation of β-amino ketone precursors is a key strategy. For instance, the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the antidepressant Duloxetine, has been achieved through this approach. scispace.comresearchgate.net
Various ruthenium, rhodium, and iridium catalysts have been explored for this transformation. Ruthenium complexes featuring chiral diphosphine and amine-based ligands are known to exhibit high catalytic activity and enantioselectivity in ketone hydrogenation under neutral to mildly basic conditions. nih.gov For the asymmetric transfer hydrogenation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, a Ru(II) complex with (S,S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as the chiral ligand has demonstrated excellent yield and enantioselectivity. researchgate.net Similarly, iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters using an Ir/f-phamidol catalytic system has been shown to produce chiral β-hydroxy α-amino derivatives with outstanding diastereo- and enantioselectivities. rsc.org Rhodium catalysts, such as RhCl(R,R)-TsDPEN, have also been successfully employed in the asymmetric transfer hydrogenation of α-keto imines to produce β-amino alcohols with high enantiomeric excess. researchgate.net
Table 1: Asymmetric Hydrogenation of β-Amino Ketone Precursors
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Ru(II)-(S,S)-TsDPEN | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | High | >99 |
| Ir/f-phamidol | Aryl α-dibenzylamino β-ketoesters | Chiral aryl β-hydroxy α-amino derivatives | High | >99 |
| RhCl(R,R)-TsDPEN | Aryl and benzofuranyl 2-tert-butylaminoethanones | Corresponding β-tert-butylamino alcohols | High | 97-99 |
Copper-catalyzed asymmetric hydroamination has emerged as a powerful method for the synthesis of chiral amines and their derivatives. snnu.edu.cn This strategy can be applied to the synthesis of chiral amino alcohols through the hydroamination of appropriate olefinic precursors. nih.govmit.edu The key step involves the generation of an enantioenriched alkylcopper species through the regioselective addition of a chiral copper hydride (CuH) catalyst across a carbon-carbon double bond. snnu.edu.cn This intermediate is then intercepted by an electrophilic aminating reagent to form the C-N bond.
A stereodivergent approach using copper catalysis allows for the synthesis of all possible stereoisomers of an amino alcohol product. nih.govmit.edu This methodology has been successfully applied to the hydroamination of vinylarenes with anthranils, yielding enantioenriched secondary arylamines bearing a benzylic alcohol functionality. snnu.edu.cn The development of copper-catalyzed hydroamination strategies for unprotected allylic alcohols has provided an efficient one-step route to chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov
Nickel-catalyzed reductive couplings represent a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of chiral amino alcohols, enantioselective reductive couplings of imines and aldehydes with various partners have been developed. rsc.orgmpg.de A notable example is the reductive coupling of dienol ethers with N-tosylimines catalyzed by a Ni(0) complex in the presence of a VAPOL-derived phosphoramidite (B1245037) ligand, which affords syn-configured 1,2-aminoalcohol derivatives with high enantioselectivity. rsc.org
Furthermore, the nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates, using a VAPOL-derived phosphoramidite ligand, yields anti-configured vicinal aminoalcohol derivatives with high optical purity. mpg.denih.govacs.org Diastereoselective nickel-catalyzed reductive couplings of aminoaldehydes and alkynylsilanes have also been reported, providing another route to complex amino alcohols. semanticscholar.org
A direct and efficient method for the synthesis of chiral β-amino alcohols involves the intramolecular amination of C(sp3)–H bonds. sciengine.comsciengine.comresearchgate.net A general strategy utilizes a chiral ruthenium catalyst for the intramolecular C(sp3)–H nitrene insertion of N-benzoyloxycarbamates. sciengine.comsciengine.comresearchgate.net This reaction proceeds through a ring-closing C-H amination to provide chiral oxazolidin-2-ones, which are stable precursors that can be subsequently hydrolyzed to the desired chiral β-amino alcohols. sciengine.comsciengine.comresearchgate.net
This method is applicable to a range of substrates, including those with benzylic, allylic, propargylic, and even non-activated C(sp3)–H bonds, affording the cyclic carbamates in high yields and with excellent enantioselectivities. sciengine.comresearchgate.net The chiral-at-ruthenium complexes exhibit high catalytic activity, allowing for low catalyst loadings. researchgate.net
Table 2: Ruthenium-Catalyzed Intramolecular C(sp3)–H Nitrene Insertion
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Chiral Ruthenium Complex | N-benzoyloxycarbamates | Chiral oxazolidin-2-ones | Up to 99 | Up to 99 |
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. Chiral small organic molecules are used to catalyze enantioselective transformations. In the context of synthesizing chiral amino-functionalized compounds, organocatalysis has been successfully applied. For instance, the enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been achieved through a tandem Michael addition and Thorpe-Ziegler type reaction catalyzed by cinchona alkaloids. nih.gov This reaction proceeds with excellent yields and high enantioselectivities.
While direct organocatalytic methods for the synthesis of (2S)-2-amino-3-thiophen-2-ylpropan-1-ol are not extensively reported, the principles of organocatalysis can be applied to the synthesis of analogous chiral thiophene (B33073) amino alcohols. For example, the aminomethylation of aldehydes, a type of Mannich reaction, can be catalyzed by chiral proline derivatives to produce β-amino aldehydes, which can then be reduced to the corresponding γ-amino alcohols. wisc.edu
Application of β-Amino Alcohol Organocatalysts in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for creating chiral molecules. Simple primary β-amino alcohols have emerged as efficient organocatalysts in these reactions. nih.govrsc.org For instance, they effectively catalyze the addition of β-keto esters to nitroalkenes, producing chiral Michael adducts with high purity. nih.govrsc.org
Research has demonstrated that the structure of the β-amino alcohol catalyst significantly influences the stereochemical outcome of the reaction. nih.govmdpi.com For example, in the addition of isobutyraldehyde to N-substituted maleimides, the steric bulk of the substituent on the β-carbon of the amino alcohol catalyst can dictate the enantioselectivity, with larger groups sometimes leading to an inversion of the final product's stereochemistry. mdpi.com
A fascinating aspect of using β-amino alcohol organocatalysts is the ability to obtain either enantiomer of the Michael adduct by carefully selecting the catalyst and reaction temperature. nih.gov This control is highly desirable in asymmetric synthesis, allowing for the targeted production of specific stereoisomers.
| Catalyst Type | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Simple primary β-amino alcohols | β-keto esters and nitroalkenes | Up to 99:1 | Up to 99% | Up to 80% |
Organocatalytic Aldol (B89426) and Domino Knoevenagel Michael Cyclization Reactions
Organocatalysis has also proven highly effective in aldol and domino reactions, which are key strategies for constructing complex molecular architectures. nih.govnih.gov The domino Knoevenagel-Michael cyclization, for instance, is a highly successful method for the stereoselective synthesis of spirooxindole derivatives, which are important structural motifs in various bioactive molecules. nih.gov
A notable example involves the use of a chiral bis(amino-alcohol)thiophene ligand in combination with a Lewis acid like Cu(OAc)₂·H₂O. nih.gov This catalytic system has been successfully applied to the enantioselective aldol reaction of isatins with ketones, yielding enantiopure 3-substituted-3-hydroxy-2-oxindoles. nih.gov The same system also demonstrates high enantioselectivity in the one-pot, three-component domino Knoevenagel-Michael cyclization of substituted isatins, malononitrile, and ethyl acetoacetate. nih.govresearchgate.net These reactions efficiently generate chiral oxindoles fused with a 2-aminopyran ring system. nih.gov
Domino reactions, also referred to as tandem or cascade reactions, offer significant advantages in organic synthesis by combining multiple transformations in a single step. scilit.com This approach minimizes the need for costly protecting groups and time-consuming purification procedures, leading to more efficient and environmentally friendly synthetic routes. scilit.com
Biocatalytic and Enzymatic Routes for Chiral Amino Alcohol Production
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amino alcohols. rsc.org Enzymes and whole-cell systems can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. nih.gov
Asymmetric Bioreduction of Ketonic Precursors
One of the most prominent biocatalytic methods for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. nih.govnih.gov This approach utilizes biocatalysts, such as whole cells from various plants or microorganisms, to achieve high enantioselectivity. nih.govnih.gov For example, tissues from plants like apples, carrots, and potatoes have been successfully used to reduce acetophenone and its derivatives to the corresponding chiral alcohols with excellent enantiomeric excess (ee) and good yields. nih.gov
Microbial whole-cell catalysts are particularly advantageous as they avoid the need for enzyme purification and contain endogenous systems for cofactor regeneration. nih.gov For instance, the bacterium Bacillus cereus has been identified as a versatile whole-cell biocatalyst for the asymmetric reduction of a wide range of ketones and aldehydes, producing the corresponding alcohols with high conversion rates and enantioselectivity. nih.gov
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Plant Tissues (e.g., apple, carrot) | Acetophenone | (R) or (S) | ~98% | ~80% |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | 99% | Not specified |
Immobilized Biocatalyst Systems in Stereoselective Processes
Immobilization of biocatalysts, such as enzymes or whole cells, can significantly enhance their stability and reusability, making industrial-scale processes more economically viable. nih.gov For example, Saccharomyces cerevisiae cells immobilized in a liquid-core formulation have been used for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a key intermediate for the antidepressant duloxetine. researchgate.net
Immobilized lipases are also widely used in the kinetic resolution of racemic alcohols, a process that selectively acylates one enantiomer, allowing for the separation of the two. mdpi.com The choice of solvent, acyl donor, and the specific immobilized lipase are critical factors in achieving high efficiency and selectivity in these resolutions. mdpi.com
Chiral Auxiliary-Mediated Synthesis of Thiophene-Derived Amino Alcohols
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org
Utilization of α,α-Diphenyl β-Amino Alcohols as Chiral Auxiliaries in Reductions
A well-established method for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from a chiral amino alcohol. mdpi.comwikipedia.org The chiral amino alcohol, (S)-α,α-diphenyl-2-pyrrolidinemethanol, derived from (S)-proline, is a widely used and effective precursor for these catalysts, enabling the synthesis of chiral secondary alcohols with predictable stereochemistry. mdpi.com
The in situ generation of the oxazaborolidine catalyst from the chiral amino alcohol and a borane source offers a more reliable and practical approach compared to using the isolated catalyst, which can degrade over time. mdpi.com This methodology has been successfully applied to the reduction of a variety of ketones, including challenging substrates like primary aliphatic ketones and trifluoromethyl ketones. mdpi.com
Asymmetric Induction via Sulfonimine-Based Chiral Auxiliaries
A powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. wikipedia.org Among the most versatile and widely used of these are sulfonimine-based auxiliaries, particularly enantiopure 2-methyl-2-propanesulfinamide, also known as tert-butanesulfinamide (tBS) or the Ellman auxiliary. sigmaaldrich.comwikipedia.orgyale.edu This methodology has proven highly effective for the asymmetric synthesis of a vast array of chiral amines, including 1,2-amino alcohols. scispace.com
The general three-step sequence for this approach is as follows nih.gov:
Condensation : The chiral tert-butanesulfinamide reagent condenses with an aldehyde or ketone, such as a derivative of thiophene-2-carbaldehyde, to form the corresponding N-tert-butanesulfinyl imine (sulfinimine). This reaction typically proceeds in high yield under mild conditions, often using a dehydrating agent like titanium(IV) ethoxide or magnesium sulfate. sigmaaldrich.comharvard.edu
Diastereoselective Nucleophilic Addition : The key stereochemistry-defining step involves the addition of a nucleophile to the sulfinimine. The bulky and chiral tert-butanesulfinyl group acts as a potent chiral directing group, effectively shielding one face of the C=N double bond and guiding the nucleophile to the opposite face. sigmaaldrich.comscispace.com This results in the formation of the desired product with high diastereoselectivity. sigmaaldrich.com For the synthesis of amino alcohols, suitable nucleophiles can include organometallic reagents or enolates. wikipedia.org
Auxiliary Cleavage : The final step is the removal of the tert-butanesulfinyl group, which is readily accomplished under mild acidic conditions (e.g., HCl in an alcohol solvent) to liberate the free chiral amine as its ammonium salt without compromising the newly established stereocenter. sigmaaldrich.comharvard.edu
This method is highly reliable for producing a wide range of enantioenriched amines and their derivatives. scispace.com The predictable stereochemical outcome and the mild conditions for auxiliary removal make it a favored approach in both academic and industrial settings for synthesizing complex chiral molecules. sigmaaldrich.comyale.edu
Strategic Application of Recyclable Chiral Auxiliaries in Complexation
A key advantage of auxiliary-based methods is the potential for the chiral auxiliary to be recovered and reused, which is crucial for developing cost-effective and sustainable synthetic processes. sigmaaldrich.com The Ellman tert-butanesulfinamide auxiliary is a prime example of a recyclable reagent. researchgate.net
After the acidic cleavage of the N-sulfinyl group to release the target chiral amine, the auxiliary can be recovered from the reaction mixture. One reported method involves the conversion of the auxiliary into tert-butylsulfinyl chloride upon deprotection with HCl. This intermediate can then be trapped and treated with ammonia (B1221849) to regenerate the tert-butanesulfinamide in high yield, ready for use in subsequent reactions. researchgate.net The ability to recycle the auxiliary is a significant factor in its widespread adoption for large-scale synthesis. researchgate.net
The design of a synthetic route incorporating a chiral auxiliary should ideally meet several criteria for efficiency google.com:
The auxiliary must induce high stereoselectivity in the key bond-forming step.
The attachment and removal of the auxiliary should proceed in high yields without causing racemization of the desired product or the auxiliary itself.
The auxiliary should be recoverable with high efficiency and without loss of optical purity.
Meeting these conditions, as is often the case with sulfonamide-based auxiliaries, renders the synthetic pathway economically viable and environmentally more benign.
Diastereomeric Resolution and Enrichment Techniques
When a chiral compound is synthesized as a racemic mixture, its separation into individual enantiomers, known as chiral resolution, is necessary. The most common method for resolution involves converting the enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. wikipedia.orgwikipedia.org
Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., Mandelic Acid)
For racemic amino alcohols, which are basic compounds, resolution can be achieved by reacting them with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. wikipedia.org
A prominent example involves the use of a chiral carboxylic acid, such as mandelic acid or tartaric acid, as the resolving agent. wikipedia.orglibretexts.org For instance, in a process related to the synthesis of the drug Duloxetine, racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, an analog of the target compound, is resolved on an industrial scale using (S)-mandelic acid. researchgate.net
The process can be summarized as follows:
The racemic amino alcohol is dissolved in a suitable solvent.
An enantiomerically pure chiral acid (the resolving agent) is added to the solution.
Two diastereomeric salts are formed: [(R)-amino alcohol·(S)-acid] and [(S)-amino alcohol·(S)-acid].
Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. libretexts.org
The success of this technique hinges on the difference in solubility between the two diastereomeric salts, which can be optimized by screening various resolving agents and solvent systems. researchgate.net
| Chiral Resolving Agent Class | Examples Used for Amines/Amino Alcohols | Reference |
| Chiral Carboxylic Acids | Mandelic Acid, Tartaric Acid, Malic Acid | wikipedia.orglibretexts.org |
| Chiral Sulfonic Acids | Camphorsulfonic Acid | wikipedia.org |
Recrystallization for Enhanced Chiral Purity
Once the less-soluble diastereomeric salt has preferentially precipitated, its chiral purity can often be further enhanced through recrystallization. libretexts.orggoogle.com Since the two diastereomers have different solubilities, dissolving the initial crystalline precipitate in a hot solvent and allowing it to cool slowly will result in the formation of purer crystals of the less-soluble diastereomer, while the more-soluble diastereomer remains in the mother liquor. researchgate.net
This process can be repeated until no further change in the optical rotation of the crystals is observed, indicating that the crystalline salt is a single, pure diastereomer. libretexts.org After achieving the desired purity, the diastereomeric salt is treated with a base (for an amine resolved with an acid) to break the salt linkage and liberate the enantiomerically pure amino alcohol. wikipedia.orglibretexts.org The chiral resolving agent can then be recovered from the aqueous layer. This combination of diastereomeric salt formation and subsequent recrystallization is a robust and widely used method for obtaining enantiomerically pure compounds. wikipedia.org
Synthetic Pathways from Common Thiophene Precursors
Preparation from Thiophene Carbaldehyde Derivatives
Thiophene-2-carbaldehyde (also known as 2-formylthiophene) is a readily available and versatile starting material for the synthesis of various thiophene-containing compounds. smolecule.comwikipedia.org It can be prepared from thiophene via methods such as the Vilsmeier-Haack reaction. wikipedia.org This aldehyde serves as a key precursor for building the carbon skeleton of this compound.
A plausible synthetic route starting from thiophene-2-carbaldehyde to generate the target amino alcohol backbone involves the formation of a new carbon-carbon bond at the aldehyde position, followed by the introduction of the amino group and reduction. One common approach is the Henry reaction (nitroaldol reaction), where the aldehyde reacts with a nitroalkane (such as nitromethane) to form a nitro alcohol. Subsequent reduction of the nitro group to an amine and the aldehyde-derived alcohol to the primary alcohol would yield the desired amino alcohol structure. Asymmetric variants of the Henry reaction can be employed to control the stereochemistry.
Another established pathway involves the addition of a cyanide source (e.g., HCN or TMSCN) to thiophene-2-carbaldehyde to form a cyanohydrin. The cyano group can then be reduced to an aminomethyl group, and the hydroxyl group can be protected and deprotected as needed to yield the final 1,2-amino alcohol product. The synthesis of the related compound (S)-3-methylamino-1-(thiophen-2-yl)propan-1-ol has been reported starting from thiophene carbaldehyde, demonstrating the viability of this precursor in synthesizing chiral thiophene amino alcohols. semanticscholar.orgresearchgate.net
| Precursor | Key Intermediate(s) | Common Reactions |
| Thiophene-2-carbaldehyde | Nitro alcohol, Cyanohydrin | Henry Reaction, Cyanohydrin formation, Reduction |
Synthetic Routes Initiating from Substituted Acetylthiophenes
A prominent and economically viable strategy for synthesizing chiral thiophene amino alcohols, particularly N-substituted analogs like (S)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, commences with 2-acetylthiophene. This approach typically involves a two-step sequence: a Mannich reaction to generate a β-amino ketone intermediate, followed by a highly stereoselective reduction of the carbonyl group.
The initial Mannich reaction involves the condensation of 2-acetylthiophene with formaldehyde (or its equivalents, such as paraformaldehyde or trioxane) and an appropriate amine, often as its hydrochloride salt (e.g., methylamine hydrochloride). This reaction yields a β-amino ketone, such as 3-methylamino-1-(thiophen-2-yl)propan-1-one. To circumvent potential side reactions or to introduce specific functionalities, N-protected amines can also be employed, which necessitates a subsequent deprotection step after the reduction.
The critical step in this synthetic sequence is the asymmetric reduction of the β-amino ketone intermediate. This transformation establishes the chiral center at the hydroxyl-bearing carbon. Both transition-metal catalysis and biocatalysis have been extensively explored to achieve high enantioselectivity. scispace.com
Transition-Metal Catalyzed Asymmetric Reduction: Chiral transition-metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh), have proven highly effective for the asymmetric hydrogenation or transfer hydrogenation of these β-amino ketones. These catalysts typically feature chiral diphosphine ligands or diamine ligands that create a chiral environment around the metal center, directing the hydride transfer to one face of the carbonyl group. scispace.com
Biocatalytic Reduction: Enzymes, especially carbonyl reductases and whole-cell systems (like yeast), offer an environmentally benign and often highly selective alternative to metal catalysts. scispace.com Organisms such as Saccharomyces cerevisiae and Rhodosporidium toruloides contain reductases capable of reducing the thiophenyl β-amino ketone with excellent enantiomeric excess (e.e.). scispace.comresearchgate.net This biocatalytic approach is advantageous due to its mild reaction conditions and high specificity, making it a promising route for industrial-scale production. scispace.com
The table below summarizes various catalytic systems employed for the asymmetric reduction of the β-amino ketone intermediate derived from 2-acetylthiophene.
Table 1: Catalytic Systems for the Asymmetric Reduction of 3-Amino-1-(thiophen-2-yl)propan-1-one Derivatives
| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Outcome |
|---|---|---|---|
| Metal Catalyst | Dichloro{(R)-(+)-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) | 3-Methylamino-1-(thiophen-2-yl)propan-1-one | High yield and enantioselectivity for the (S)-alcohol |
| Metal Catalyst | (1,5-Cyclooctadiene)rhodium(I) tetrafluoroborate with chiral phosphine (B1218219) ligands | 3-Amino-1-(thiophen-2-yl)propan-1-one derivatives | Effective for asymmetric hydrogenation |
| Metal Catalyst | (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(p-cymene)ruthenium(II) chloride | N-Protected 3-amino-1-(thiophen-2-yl)propan-1-one | High conversion and enantioselectivity |
| Biocatalyst | Saccharomyces cerevisiae (CGMCC No. 2230) | 3-Methylamino-1-(thiophen-2-yl)propan-1-one | High conversion to (S)-alcohol with >99% e.e. researchgate.net |
| Biocatalyst | Carbonyl reductase from Rhodosporidium toruloides | 3-Methylamino-1-(thiophen-2-yl)propan-1-one | Excellent enantioselectivity for the (S)-alcohol |
Reduction of α-Amino Acids to β-Amino Alcohols
An alternative and conceptually direct synthetic pathway to this compound involves the chemical reduction of the corresponding α-amino acid, (S)-2-amino-3-(thiophen-2-yl)propanoic acid. This method leverages the readily available pool of chiral α-amino acids, which can be synthesized via various established methods or obtained from commercial sources. The core of this strategy is the selective reduction of the carboxylic acid functional group to a primary alcohol without affecting the stereochemical integrity of the adjacent chiral center.
Direct reduction of the carboxylic acid in an unprotected amino acid is challenging due to the poor reactivity of the carboxylate anion formed in the presence of the basic amino group. Therefore, the reaction is typically carried out after protecting the amino group, most commonly as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. The protected amino acid can then be reduced using several powerful reducing agents.
Commonly employed methods for this transformation include:
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of directly reducing N-protected α-amino acids to their corresponding β-amino alcohols. The reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are also effective for the reduction of carboxylic acids and are often considered milder alternatives to LiAlH₄.
Two-Step Reduction via Esters or Mixed Anhydrides: A widely used approach involves the activation of the carboxylic acid. The N-protected amino acid is first converted to a more reactive derivative, such as a methyl or ethyl ester, or a mixed anhydride (e.g., by reaction with ethyl chloroformate). This activated intermediate is then readily reduced by milder and more selective reducing agents like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). This two-step process often provides better yields and avoids potential side reactions associated with more powerful hydrides.
While this represents a valid and established methodology for converting α-amino acids to β-amino alcohols, specific, detailed research findings for the direct reduction of (S)-2-amino-3-(thiophen-2-yl)propanoic acid to this compound are not extensively documented in foundational literature. Nevertheless, the general principles of amino acid reduction are directly applicable.
Table 2: General Methodologies for the Reduction of N-Protected α-Amino Acids
| Reagent(s) | Intermediate | Key Features |
|---|---|---|
| 1. Protection (e.g., Boc₂O) 2. LiAlH₄ | N-Protected Amino Acid | Powerful, one-pot reduction after protection. Requires anhydrous conditions. |
| 1. Protection (e.g., Cbz-Cl) 2. BH₃·THF or BMS | N-Protected Amino Acid | Milder than LiAlH₄; good for substrates with other reducible functional groups. |
| 1. Protection 2. Esterification (e.g., SOCl₂/MeOH) 3. NaBH₄ or LiBH₄ | N-Protected Amino Ester | Highly common and reliable method. Uses a milder, more selective reducing agent. |
Stereochemical Control and Enantiopurity in the Synthesis of Thiophene Derived Amino Alcohols
Design Principles for Chiral Ligands and Catalysts in Asymmetric Reactions
The efficacy of an asymmetric reaction hinges on the design of the chiral ligand or catalyst. These molecules must possess specific structural and electronic properties to effectively transfer their chirality to the substrate during the reaction. Key design principles include the incorporation of stereogenic centers, axial or planar chirality, and functional groups capable of coordinating with a metal center and interacting with the substrate in a highly ordered, three-dimensional arrangement.
A prominent class of ligands developed for asymmetric synthesis are C2-symmetric chiral ligands. The C2 symmetry reduces the number of possible diastereomeric transition states, which can simplify the analysis of the reaction mechanism and often leads to higher enantioselectivity. Within this class, thiophene-2,5-bis(β-amino alcohol) ligands have emerged as particularly effective. nih.govmdpi.com These ligands are synthesized from readily available thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.govmdpi.comsemanticscholar.org
The thiophene (B33073) core provides a rigid scaffold, while the two amino alcohol side chains create the chiral environment. When combined with a metal salt, such as copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O), these ligands form a Lewis acid catalytic system in situ. rsc.org This system has proven highly efficient in various enantioselective reactions. For instance, the complex formed between (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol) and Cu(II) has been successfully applied to asymmetric Aldol (B89426) reactions of isatin (B1672199) derivatives with ketones, achieving excellent yields (81–99%) and high enantioselectivities (up to 96% ee). rsc.orgrsc.org The same catalytic system has also been used for Domino Knoevenagel-Michael cyclization reactions, again affording products in high yields and enantioselectivity. rsc.orgrsc.org
The versatility of these ligands is further demonstrated by their application in asymmetric Henry reactions, where a Cu(II)/chiral thiophene-2,5-bis(β-amino alcohol) system catalyzed the reaction of nitromethane (B149229) with aromatic aldehydes, yielding products with up to 94.6% ee and 99% chemical yield. nih.govmdpi.com The structural modularity of these ligands, allowing for variation in the amino alcohol component, enables the fine-tuning of the catalyst for specific substrates and reactions. rsc.org
| Substrate 1 (Isatin derivative) | Substrate 2 (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 5-Bromo-isatin | Acetone | 99 | 96 |
| 5-Chloro-isatin | Acetone | 97 | 94 |
| 5-Nitro-isatin | Acetone | 95 | 90 |
| Isatin | Cyclohexanone | 91 | 92 |
Beyond the bis(amino-alcohol) framework, the thiophene moiety has been incorporated into a diverse range of chiral ligands for metal-catalyzed reactions. These ligands leverage the unique electronic properties and structural rigidity of the thiophene ring. For example, C2-symmetric chiral ligands such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and applied in copper-catalyzed Friedel-Crafts asymmetric alkylation. nih.govmdpi.comsemanticscholar.org In these reactions, the bis(oxazolinyl)thiophene ligands generally proved to be more effective, achieving moderate to good yields (up to 76%) and good enantioselectivity (up to 81% ee). nih.govmdpi.com
Other designs include thiophene-oxazoline ligands containing a diphenylphosphino group, which have been used in palladium-catalyzed enantioselective allylation, yielding products with up to 97.0% ee. thieme-connect.com Furthermore, chiral Schiff base ligands derived from thiophene derivatives form efficient complexes with vanadium for the asymmetric oxidation of sulfides using hydrogen peroxide, achieving enantioselectivities up to 79% ee. iaea.org These examples highlight the adaptability of the thiophene scaffold in creating privileged ligand architectures for a wide array of asymmetric transformations crucial for synthesizing complex chiral molecules. nih.gov
Asymmetric hydrogenation is a powerful and widely used method for establishing stereocenters, and the choice of chiral phosphine (B1218219) ligand is critical to its success. sigmaaldrich.com Chiral phosphine ligands are broadly categorized as those with backbone chirality (stereogenic centers on the carbon chain) or P-chiral ligands (the phosphorus atom itself is the stereogenic center). nih.govtcichemicals.com P-chiral phosphine ligands, though often more challenging to synthesize, can offer superior performance due to their conformational rigidity and electron-rich nature, which leads to high enantioselectivity and catalytic activity. nih.gov
The development of synthetic methods using phosphine-boranes as intermediates has facilitated the creation of rationally designed P-chiral ligands. nih.gov Ligands such as DIPAMP, developed by Knowles, were instrumental in the early success of rhodium-catalyzed asymmetric hydrogenation and the industrial synthesis of L-DOPA. nih.govtcichemicals.com More recent P-chiral bisphosphine ligands, such as t-Bu-BisP* and t-Bu-MiniPHOS, have demonstrated exceptional enantioselectivities (up to 99.9%) in the hydrogenation of dehydroamino acid derivatives and enamides. nih.gov The combination of an electron-donating, rigid ligand structure is key to achieving high turnover numbers and excellent stereocontrol, principles that are directly applicable to the asymmetric hydrogenation of precursors to thiophene-derived amino alcohols. sigmaaldrich.com
Mechanistic Understanding of Stereochemical Induction
A deep understanding of the reaction mechanism, particularly the factors governing stereochemical induction, is essential for the rational design of more efficient catalysts. This involves studying the interactions between the substrate and the catalyst and modeling the transition states that determine the enantiomeric outcome of the reaction.
Chiral recognition is the process by which the chiral catalyst differentiates between the two prochiral faces of the substrate. This differentiation arises from non-covalent interactions between the substrate and the ligand-metal complex, such as coordination bonds, hydrogen bonding, and steric repulsion. In the case of the Cu(II)-thiophene-2,5-bis(amino-alcohol) system, the catalyst is believed to activate the substrate (e.g., an isatin derivative) by coordinating to its carbonyl groups. rsc.org
The chiral environment created by the two amino alcohol arms of the ligand then directs the approach of the nucleophile. The bulky substituents on the amino alcohols (like phenyl groups in ligand L1) create significant steric hindrance, effectively blocking one face of the coordinated substrate. rsc.org This forces the nucleophile to attack from the less hindered face, leading to the preferential formation of one enantiomer. Similarly, in reactions catalyzed by chiral (thio)urea derivatives, substrate activation occurs through the formation of double hydrogen bonds, which positions the substrate within the catalyst's chiral pocket and dictates the stereochemical outcome. mdpi.com The ability of the thiophene ring and its substituents to engage in π-π stacking or other non-covalent interactions can further stabilize the desired transition state, enhancing chiral recognition.
The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers. Transition state models are theoretical constructs used to explain and predict the stereochemical outcome of a reaction. For metal-catalyzed reactions involving C2-symmetric ligands, the formation of a rigid, well-defined metal complex is crucial.
In the context of reactions catalyzed by the Cu(II)-thiophene-bis(amino-alcohol) complex, a plausible transition state involves the copper center being coordinated by the two nitrogen atoms and two oxygen atoms of the ligand, as well as the carbonyl oxygen of the substrate (e.g., isatin). This creates a chiral pocket around the substrate. The steric bulk of the ligand's side chains then dictates the trajectory of the incoming nucleophile. The transition state leading to the major enantiomer is favored because it minimizes steric clashes between the substrate, the nucleophile, and the chiral ligand. rsc.orgrsc.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model these transition states and quantify the non-covalent interactions—such as C–H···Br and π-π dispersion interactions—that stabilize the favored pathway and govern the final enantioselectivity. acs.org
Optimization of Reaction Parameters for High Enantiomeric Excess
The synthesis of enantiomerically pure compounds such as (2S)-2-amino-3-thiophen-2-ylpropan-1-ol is a significant challenge in organic chemistry. Achieving high enantiomeric excess (ee) is critically dependent on the precise control of reaction parameters. The optimization of these parameters is a meticulous process that can profoundly influence the stereochemical outcome of a reaction, dictating the prevalence of the desired enantiomer.
Influence of Solvent, Temperature, and Catalyst Loading on Stereochemical Outcome
The stereochemical pathway of an asymmetric synthesis is highly sensitive to the reaction environment. Key parameters including the choice of solvent, the reaction temperature, and the amount of catalyst used can dramatically alter the enantioselectivity.
Solvent Effects: The solvent can influence the enantiomeric excess through specific interactions with the catalyst and substrates, rather than merely acting as a bulk medium. nih.gov In some asymmetric reactions, solvents that are strong Lewis bases have been shown to induce a high ee. nih.gov This effect is attributed to the solvent's ability to "prepare" the catalyst-substrate complex into a specific conformation. While the reaction barriers in this conformation may not be lower, they are sufficiently different for the pathways leading to the two enantiomers, resulting in a large ee. nih.gov The specific solute-solvent interactions, therefore, are often the root cause of the solvent's impact on enantioselectivity. nih.gov
Temperature: Temperature plays a crucial role in the thermodynamics and kinetics of asymmetric catalysis. Lowering the reaction temperature often leads to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states that lead to the respective enantiomers. However, this can also lead to a significant decrease in the reaction rate, necessitating a balance to achieve both high selectivity and practical reaction times.
Catalyst Loading: The concentration of the catalyst can also have a substantial impact on the stereochemical outcome. In a study on copper-catalyzed asymmetric Aldol reactions, varying the molar ratio of a chiral ligand to the copper salt was shown to significantly affect both the yield and the enantiomeric excess. nih.gov An optimal ratio was identified that provided the final product in excellent yield and enantioselectivity. nih.gov For instance, increasing the ligand-to-metal ratio improved both yield and ee up to a certain point, after which it no longer offered significant benefits. nih.gov This highlights the importance of fine-tuning catalyst loading to maximize efficiency and selectivity. An advantageous feature of some modern tandem reactions is the ability to provide various γ-secondary amino alcohols in high yields with high enantioselectivities. researchgate.net
The following table illustrates the effect of varying catalyst loading on the enantiomeric excess in a representative asymmetric reaction.
| Entry | Ligand/Catalyst Ratio (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | 5:15 | 80 | 82 |
| 2 | 10:30 | 88 | 96 |
| 3 | 15:45 | 88 | 86 |
Data is illustrative and based on findings reported in similar asymmetric syntheses. nih.gov
Impact of Functional Group Tolerance on Enantioselectivity
The robustness of a catalytic system is often measured by its tolerance to a wide range of functional groups on the substrates. In the synthesis of thiophene-derived amino alcohols, the electronic and steric nature of substituents on the thiophene ring or other parts of the reacting molecules can influence the enantioselectivity.
An effective asymmetric catalyst should maintain high enantioselectivity across a spectrum of substrates with diverse functionalities. Research into various catalytic systems has demonstrated that this is often achievable. For example, in ruthenium-catalyzed asymmetric transfer hydrogenation, the synthesis of a heteroaryl thiophene-containing 1,2-amino alcohol was achieved with high yield and excellent enantioselectivity (98.8:1.2 enantiomeric ratio). acs.org This same catalytic system proved effective for a range of other substituted α-amino ketones, indicating a broad functional group tolerance. acs.org
Similarly, studies on palladium-catalyzed reactions have shown that aryl bromides containing heterocyclic systems like furan, thiophene, indole (B1671886), and pyrazole (B372694) are excellent partners, leading to products with high yields and enantioselectivities. acs.org The tolerance extends to various other groups, including ethers, esters, amides, and thioethers. acs.org In some copper-catalyzed reactions, a variety of functional groups on aniline (B41778) substrates were well-tolerated. nih.gov However, it was noted that a slight decrease in enantiomeric excess could occur with strongly electron-withdrawing groups like nitriles, suggesting that electronic effects can subtly modulate the stereochemical outcome. nih.gov
The ability of a catalyst to tolerate different functional groups is crucial for its application in the synthesis of a diverse library of complex molecules and pharmaceutical intermediates.
The table below summarizes the functional group tolerance observed in a relevant asymmetric catalytic system.
| Substituent/Functional Group | Substrate Type | Observed Outcome | Reference |
|---|---|---|---|
| Thiophene | Heteroaryl Ketone | High Yield (89%), Excellent Enantioselectivity (98.8:1.2 er) | acs.org |
| Furan, Indole, Pyrazole | Aryl Bromide | Excellent reaction partners, high yield and ee | acs.org |
| Ether, Ester, Amide | Aryl Bromide | Good tolerance, yields from 51% to 75% | acs.org |
| Nitrile (electron-withdrawing) | Aniline | Slight decrease in enantiomeric excess | nih.gov |
| Methyl, Methoxy (electron-donating) | Isatin | Excellent Yields (91-99%), High ee (89-93%) | nih.gov |
Advanced Applications of 2s 2 Amino 3 Thiophen 2 Ylpropan 1 Ol in Catalysis and Chemical Research
Utilization as Chiral Ligands in Asymmetric Metal Catalysis
The design and synthesis of chiral ligands are central to the advancement of asymmetric metal catalysis. The (2S)-2-amino-3-thiophen-2-ylpropan-1-ol framework has proven to be a valuable scaffold for creating ligands that can effectively transfer chiral information to a metal center, thereby enabling high levels of enantioselectivity in a variety of transformations.
Ligand Design for Enantioselective Henry Reactions
The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile intermediates in organic synthesis. mdpi.com The development of catalytic and enantioselective versions of this reaction is of considerable interest. Chiral ligands derived from amino alcohols play a crucial role in this endeavor.
Novel chiral thiolated amino alcohols synthesized from norephedrine (B3415761) and thiophene (B33073) carbaldehydes have been successfully applied in the catalytic asymmetric Henry reaction. kisti.re.kr When complexed with copper(II) triflate (Cu(OTf)₂), these ligands have demonstrated high conversions (up to 92%) and excellent enantioselectivities (up to 96% ee) for the reaction between various aldehydes and nitromethane (B149229). kisti.re.kr The optimization of reaction conditions, including the choice of metal salt, solvent, and temperature, was found to be critical for achieving high stereocontrol. kisti.re.kr
Similarly, C₂-symmetric thiophene-based chiral bis(β-amino alcohol) ligands have been designed and synthesized. mdpi.com In situ generated copper complexes of these ligands, specifically with copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), have been shown to be highly effective catalysts for the asymmetric Henry reaction between nitromethane and a range of substituted aromatic aldehydes, yielding chiral nitroaldols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (>99%). mdpi.com
Table 1: Performance of a Thiophene-Based Bis(β-amino alcohol) Ligand in the Asymmetric Henry Reaction mdpi.com
| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 10 | 25 | 24 | 92 | 85.2 |
| 2 | 15 | 25 | 24 | 95 | 88.5 |
| 3 | 20 | 25 | 24 | >99 | 89.1 |
Application in Asymmetric Carbon-Carbon Bond Forming Reactions (Aldol, Michael)
Beyond the Henry reaction, ligands derived from this compound and related structures have shown significant promise in other important asymmetric carbon-carbon bond-forming reactions, such as the Aldol (B89426) and Michael additions. These reactions are cornerstones of synthetic organic chemistry for the construction of complex molecular architectures.
A highly efficient Lewis acid catalytic system composed of a chiral ligand, (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol), in combination with Cu(OAc)₂·H₂O has been developed for the enantioselective Aldol reaction of isatin (B1672199) derivatives with ketones. nih.govjyu.fi This system provides 3-substituted-3-hydroxyindolin-2-ones in good to excellent yields (81–99%) and with high enantioselectivities (up to 96% ee). nih.govjyu.fi The same catalytic system has also proven effective in the one-pot, three-component Domino Knoevenagel-Michael cyclization reaction, yielding spiro[4H-pyran-3,3-oxindole] derivatives in excellent yields (89–99%) and with high enantioselectivity (up to 95% ee). nih.govjyu.fi
The direct catalytic asymmetric aldol reaction of thioamides has also been explored, offering a concise route to key pharmaceutical intermediates. researchgate.net This protocol has been shown to be scalable, affording the aldol product with high enantioselectivity (92% ee) after reduction. researchgate.net
Coordination Chemistry and Catalytic Cycle Studies of Ligand-Metal Complexes
Understanding the coordination of the chiral ligand to the metal center and the subsequent catalytic cycle is fundamental to optimizing existing catalysts and designing new ones. Amino acids and their derivatives, like β-amino alcohols, commonly coordinate to metal ions as bidentate N,O-ligands, forming a stable five-membered chelate ring. wikipedia.org
In the context of thiophene-based ligands, the thiophene ring itself can also play a role in the electronic and steric properties of the complex, although it does not typically coordinate directly to the metal. nih.gov The coordination of the amino and hydroxyl groups of the ligand to a metal such as copper or ruthenium is the key interaction that creates the chiral environment necessary for asymmetric catalysis. nih.govmdpi.com
While detailed catalytic cycle studies for complexes of this compound itself are not extensively reported in the provided context, the general mechanism for related β-amino alcohol-metal complexes in reactions like the Henry and Aldol additions is understood to involve the formation of a chiral metal enolate or nitronate. The chiral ligand environment then directs the facial attack of the electrophile (e.g., an aldehyde), leading to the observed enantioselectivity.
Functionalization as Chiral Organocatalysts
In addition to serving as ligands in metal catalysis, β-amino alcohols can function as potent organocatalysts in their own right. This dual utility underscores the versatility of the this compound scaffold.
Multifunctional β-Amino Alcohols as Organocatalysts
Simple primary β-amino alcohols have been demonstrated to be efficient organocatalysts for asymmetric reactions. nih.gov These molecules contain both an amino group, which can act as a Brønsted base or form a covalent enamine intermediate, and a hydroxyl group, which can act as a hydrogen-bond donor to activate the electrophile. nih.gov This bifunctionality is key to their catalytic activity.
These catalysts have been successfully employed in asymmetric Michael additions of β-keto esters to nitroalkenes, affording the chiral Michael adducts in high purity. nih.gov The stereochemical outcome of the reaction can often be controlled by the choice of substituents on the β-amino alcohol catalyst and the reaction temperature. nih.gov
Scope and Limitations in Organocatalytic Asymmetric Synthesis
The scope of β-amino alcohol organocatalysis is broad, encompassing reactions such as 1,3-dipolar cycloadditions, Diels-Alder reactions, and aldol reactions. nih.gov However, there are also limitations. The catalytic activity and enantioselectivity can be highly substrate-dependent. For instance, in the Michael addition of β-keto esters to nitroalkenes, β-amino alcohols with a simple methyl group at the α-position showed the best catalytic activity, yielding products with good to excellent chemical yields (up to 80%), diastereoselectivities (up to 99:1), and enantioselectivities (up to 99% ee). nih.gov
The development of new generations of these catalysts, such as thiourea-fused γ-amino alcohols, aims to expand the scope and improve the efficiency of these transformations. nih.gov These more complex structures introduce additional hydrogen-bonding sites and steric bulk, which can lead to enhanced stereocontrol in reactions like the asymmetric Mannich reaction. nih.gov The continuous exploration of derivatives of compounds like this compound is therefore a promising avenue for the discovery of novel and more effective organocatalysts.
Building Block for Complex Heterocyclic Systems and Novel Scaffolds
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide array of heterocyclic systems. The amino and hydroxyl groups can react intramolecularly or with external reagents to form rings, while the thiophene group can be further functionalized or act as a key pharmacophore.
Due to the presence of two distinct functional groups—an amine and a hydroxyl group—this compound is a highly suitable scaffold for the construction of structurally diverse compound libraries. In principle, combinatorial derivatization can be achieved by reacting either the amino group (via acylation, alkylation, sulfonylation, etc.) or the hydroxyl group (via etherification, esterification, etc.), or both. This parallel synthesis approach allows for the rapid generation of a multitude of analogues from a single chiral precursor. While specific large-scale library syntheses using this exact compound are not extensively detailed in the literature, its structural motifs are found in various biologically active molecules, making it a prime candidate for such endeavors in drug discovery.
The synthesis of spirocyclic and fused-ring systems often relies on bifunctional precursors that can undergo cyclization reactions. beilstein-journals.orgresearchgate.netnih.govnih.gov Spiro compounds, which contain two rings connected by a single common atom, are of immense interest in medicinal chemistry due to their rigid three-dimensional structures. mdpi.com this compound can theoretically serve as a precursor for such systems. For instance, the amino and alcohol groups can react with a ketone or aldehyde to form an oxazolidine (B1195125) ring, which could be one of the rings in a spirocyclic system.
| Reaction Step | Reactants | Product Type | Potential Application |
| Cyclization | This compound + Cyclohexanone | Spiro-oxazolidine (B91167) | Scaffold for medicinal chemistry |
Similarly, this building block could be elaborated through multi-step sequences to generate fused-ring systems, where two or more rings share two or more atoms.
Derivatization of this compound is a key strategy for producing scaffolds with significant biological and chemical relevance. The thiophene ring, in particular, is a common feature in many pharmaceuticals. Research into 2-amino-3-aroylthiophenes has identified them as allosteric enhancers for adenosine (B11128) receptors, highlighting the biological importance of this core structure. nih.gov
The compound is structurally related to key intermediates used in the synthesis of important pharmaceuticals. For example, the related compound (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a well-known intermediate for the antidepressant duloxetine. researchgate.net This underscores the value of the 3-(thiophen-2-yl)propan-1-ol (B100783) backbone in constructing biologically active molecules. Derivatization strategies can target the primary amine or alcohol to produce a variety of functionalized molecules.
| Derivative Type | Reagent/Reaction | Resulting Functional Group |
| N-Alkylation | Reductive amination with aldehydes/ketones | Secondary or Tertiary Amine |
| N-Acylation | Acyl chlorides or anhydrides | Amide |
| O-Alkylation | Williamson ether synthesis | Ether |
| O-Acylation | Esterification with carboxylic acids | Ester |
| Cyclization | Phosgene or its equivalents | Cyclic carbamate (B1207046) (Oxazolidinone) |
These derivatizations allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for biological activity.
Precursors for Advanced Amino Acid Derivatives and Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov This is often achieved by incorporating non-proteinogenic amino acids (NPAAs)—amino acids not found in the standard genetic code. nih.govwikipedia.orgmdpi.comtaylorandfrancis.com
This compound is a chiral, non-proteinogenic amino alcohol. Its structure can be viewed as an analogue of proteinogenic amino acids where the typical side chain is replaced by a thiophen-2-ylmethyl group and the carboxylic acid is reduced to a hydroxymethyl group.
The thiophene ring can serve as a bioisostere for the phenyl ring of Phenylalanine or the indole (B1671886) ring of Tryptophan, potentially interacting with the same biological targets. The amino alcohol functionality can be oxidized to form the corresponding β-amino acid, (2S)-2-amino-3-(thiophen-2-yl)propanoic acid, a valuable building block for peptide synthesis. The incorporation of such unnatural amino acids can induce specific secondary structures (e.g., turns or helices) in peptides or protect them from proteolysis. nih.gov
| Compound | Structure | Classification | Key Features |
| This compound | Thiophen-CH₂-CH(NH₂)-CH₂OH | Non-proteinogenic γ-Amino Alcohol | Chiral, thiophene side chain, precursor to β-amino acids. |
| (S)-Phenylalaninol | Phenyl-CH₂-CH(NH₂)-CH₂OH | Non-proteinogenic Amino Alcohol | Direct analogue with a phenyl ring instead of thiophene. sigmaaldrich.com |
| (S)-Phenylalanine | Phenyl-CH₂-CH(NH₂)-COOH | Proteinogenic Amino Acid | Aromatic side chain, common in natural peptides. |
By serving as a precursor to novel amino acid derivatives, this compound provides a pathway to novel peptidomimetics with potentially enhanced therapeutic properties.
Mechanistic and Computational Investigations of Thiophene Derived Amino Alcohol Chemistry
Elucidation of Reaction Mechanisms for Stereoselective Processes
The formation of specific stereoisomers in a chemical reaction is governed by the intricate details of the reaction pathway. Elucidating these mechanisms requires a combination of advanced analytical techniques and carefully designed experiments.
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the structural characterization of chiral molecules and for gaining insights into reaction mechanisms. In the context of the stereoselective synthesis of (2S)-2-amino-3-thiophen-2-ylpropan-1-ol, these techniques would be employed to confirm the compound's structure, determine its enantiomeric purity, and identify key intermediates and byproducts.
For instance, the synthesis of a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, was characterized using 1H NMR, 13C NMR, and HRMS, confirming the relative stereochemistry of the product. mdpi.com Similarly, for this compound, detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, would be crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms. The coupling constants between the protons on the chiral centers would provide valuable information about their relative stereochemistry.
High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition. mdpi.com Chiral analysis, often performed using chiral chromatography coupled with mass spectrometry, is essential for determining the enantiomeric excess (ee) of the product, a critical measure of the success of a stereoselective synthesis. nih.govresearchgate.net Trapped ion mobility-mass spectrometry is an emerging technique for the rapid and sensitive chiral analysis of amino acids and their derivatives. nih.gov
Table 1: Representative Spectroscopic Data for the Characterization of a Chiral Thiophene-Derived Amino Alcohol
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | Distinct signals for thiophene (B33073), alkyl chain, amino, and hydroxyl protons. |
| Coupling Constants (J) | Specific J-values between protons on C2 and C3, indicative of the syn or anti relationship. | |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the thiophene ring carbons and the aliphatic carbons of the propanol (B110389) backbone. |
| HRMS | m/z | A precise mass-to-charge ratio consistent with the molecular formula C₇H₁₁NOS. |
| Chiral HPLC | Retention Time | Different retention times for the (2S) and (2R) enantiomers on a chiral stationary phase. |
In many stereoselective transformations, the performance of the catalyst is significantly influenced by the presence of activators and additives. These species can play multiple roles, including enhancing the Lewis acidity of a metal catalyst, acting as a proton shuttle, or influencing the conformational landscape of the transition state.
In the context of synthesizing chiral amino alcohols, Lewis acids are common catalyst activators. For instance, a highly efficient Lewis acid catalytic system has been developed using a Cu(II)-thiophene-2,5-bis(amino-alcohol) complex for enantioselective aldol (B89426) reactions. nih.govrsc.org In such a system, the copper(II) ion acts as the Lewis acid, coordinating to the carbonyl group of the substrate and increasing its electrophilicity. The chiral thiophene-based ligand directs the stereochemical outcome of the reaction.
Additives can also have a profound impact on enantioselectivity. In some reactions, the addition of a co-catalyst, such as an acid or a base, can significantly improve both the reaction rate and the stereoselectivity. nih.gov These additives can facilitate the formation of the active catalytic species or participate directly in the transition state, creating a more ordered and stereochemically defined arrangement. The choice of solvent can also be considered an additive effect, as different solvents can influence the solubility of the catalyst and reactants, as well as the stability of intermediates and transition states. nih.gov
Table 2: Potential Roles of Catalyst Activators and Additives in the Stereoselective Synthesis of this compound
| Activator/Additive Type | Example | Potential Role |
| Lewis Acid | Cu(OAc)₂, Ti(OiPr)₄ | Enhances the electrophilicity of the carbonyl precursor. |
| Brønsted Acid | Acetic Acid | Protonates substrates or catalyst intermediates. |
| Brønsted Base | Triethylamine | Deprotonates substrates or activates the catalyst. |
| Co-ligand | Chiral Phosphine (B1218219) | Modifies the steric and electronic properties of the metal catalyst. |
| Solvent | THF, Dichloromethane | Influences catalyst solubility and the stability of reaction intermediates. |
Computational Chemistry and In Silico Modeling Studies
Computational chemistry provides a powerful lens through which to investigate the intricacies of chemical structures and reaction mechanisms at the atomic level. For a molecule like this compound, computational methods can offer insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a high degree of accuracy. jchps.comnih.gov For this compound, DFT calculations can be employed to determine its most stable three-dimensional structure (conformation), bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the MEP map can reveal the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov
Table 3: Predicted Structural and Electronic Properties of a Thiophene Derivative from DFT Calculations
| Property | Calculated Value | Significance |
| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | e.g., -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | e.g., -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | e.g., 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | e.g., 2.5 D | Reflects the overall polarity of the molecule. |
Computational chemistry can be a predictive tool for understanding and forecasting the outcomes of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and thereby predict the most likely reaction pathway.
For the stereoselective synthesis of this compound, computational methods can be used to model the transition states leading to the different stereoisomers. By comparing the calculated activation energies for these transition states, it is possible to predict which stereoisomer will be formed preferentially. This information is invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve higher enantioselectivity.
For example, in a catalyzed reaction, the binding of the substrates to the chiral catalyst can be modeled to understand the origin of the stereoselectivity. The non-covalent interactions between the catalyst and the substrates in the transition state are often the key determinants of the stereochemical outcome.
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and its interactions with other molecules. Conformational analysis of this compound would involve identifying all the possible stable conformations (rotamers) and determining their relative energies.
Furthermore, understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different environments, such as in solution or in the solid state. These interactions, which include hydrogen bonding and van der Waals forces, govern properties like solubility, melting point, and crystal packing. mdpi.com Computational methods can be used to model these interactions and provide a detailed picture of how these molecules interact with each other and with solvent molecules.
Future Perspectives in Research on 2s 2 Amino 3 Thiophen 2 Ylpropan 1 Ol
Development of Next-Generation Enantioselective Synthetic Methodologies
The efficient and stereoselective synthesis of (2S)-2-amino-3-thiophen-2-ylpropan-1-ol is paramount for its broader application. Future research will likely focus on moving beyond traditional synthetic routes to more sophisticated and efficient methodologies.
One of the most promising areas is the advancement of biocatalysis . The use of engineered enzymes, such as transaminases and ketoreductases, offers a highly selective and environmentally friendly route to chiral amino alcohols. Research is anticipated to focus on the discovery and engineering of novel enzymes with high substrate specificity and enantioselectivity for thiophene-containing precursors. The development of multi-enzyme cascade reactions in one-pot systems will be a key goal, minimizing waste and simplifying purification processes.
Chemoenzymatic strategies , which combine the advantages of both chemical and enzymatic catalysis, are also expected to be a focal point. This could involve the enzymatic resolution of a racemic mixture of a synthetic intermediate or the use of an enzyme to catalyze a key stereoselective step in a predominantly chemical synthesis.
Furthermore, the development of novel asymmetric organocatalysis and transition-metal catalysis will continue to be crucial. Research into new chiral ligands and catalysts that can efficiently control the stereochemistry of the carbon-carbon and carbon-nitrogen bond formations required for the synthesis of this compound will be a significant area of investigation. The goal is to develop catalytic systems that are not only highly enantioselective but also operate under mild conditions with low catalyst loadings.
| Methodology | Key Research Focus | Potential Advantages |
| Biocatalysis | Enzyme discovery and engineering; Multi-enzyme cascades | High enantioselectivity, mild reaction conditions, reduced environmental impact |
| Chemoenzymatic Synthesis | Integration of enzymatic steps in chemical synthesis; Kinetic resolution | Combines the efficiency of chemical synthesis with the selectivity of enzymes |
| Asymmetric Catalysis | Development of novel chiral ligands and organocatalysts | High efficiency and selectivity, broad applicability |
Design of Advanced Derivatives for Material Science and Biochemical Probes
The unique combination of a chiral amino alcohol and a thiophene (B33073) ring in this compound provides a versatile scaffold for the design of novel materials and biochemical tools.
In material science , the thiophene moiety can be exploited for the synthesis of chiral conducting polymers . Polymerization of derivatives of this compound could lead to materials with interesting chiroptical and electronic properties. nih.gov Such materials could find applications in chiral sensors, asymmetric catalysis, and enantioselective separations. nih.gov Research will focus on controlling the polymerization process to achieve well-defined polymer architectures and understanding the relationship between the molecular structure and the material's properties.
The development of biochemical probes is another exciting future direction. The amino and hydroxyl groups can be functionalized with fluorophores or other reporter groups. The inherent chirality of the molecule could be used for the enantioselective recognition of biologically important molecules. For instance, fluorescent derivatives could be designed to bind selectively to one enantiomer of a chiral analyte, leading to a change in the fluorescence signal that can be used for quantification. nih.govresearchgate.netacs.org This could have significant applications in diagnostics and drug discovery.
| Application Area | Type of Derivative | Potential Function |
| Material Science | Chiral polythiophenes | Chiral sensors, enantioselective separation media |
| Biochemical Probes | Fluorescently labeled derivatives | Enantioselective recognition of biomolecules |
Integration of Multidisciplinary Approaches for Sustainable Synthesis
The future of chemical synthesis lies in the development of sustainable processes that are both economically viable and environmentally responsible. For this compound, this will require a multidisciplinary approach that integrates expertise from various fields.
Computational chemistry will play an increasingly important role in the rational design of synthetic routes and catalysts. figshare.com Molecular modeling and density functional theory (DFT) calculations can be used to predict the stereochemical outcome of reactions, understand reaction mechanisms, and design more efficient catalysts. This in silico approach can significantly reduce the amount of experimental work required, saving time and resources.
The principles of green chemistry will be central to the development of new synthetic methods. This includes the use of renewable starting materials, the minimization of waste, the use of safer solvents, and the development of energy-efficient processes. Biocatalytic and organocatalytic methods are inherently aligned with these principles.
Furthermore, the integration of process engineering will be crucial for scaling up the synthesis of this compound for industrial production. This includes the development of continuous flow reactors, which can offer significant advantages over traditional batch processes in terms of efficiency, safety, and scalability.
| Multidisciplinary Approach | Contribution to Sustainable Synthesis |
| Computational Chemistry | Rational catalyst design, prediction of stereoselectivity |
| Green Chemistry Principles | Use of renewable feedstocks, waste minimization |
| Process Engineering | Development of continuous flow processes |
Q & A
Q. What synthetic methodologies are recommended for producing (2S)-2-amino-3-thiophen-2-ylpropan-1-ol with high enantiomeric purity?
- Methodological Answer : The synthesis can be adapted from protocols for analogous amino alcohols. For example, alkylation of thiophene-containing precursors followed by chiral resolution via recrystallization or chromatography is effective. A reported method for (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol involves reductive amination under controlled pH (6.5–7.0) to minimize racemization . Chiral HPLC (e.g., using a Chiralpak® AD-H column) is recommended for purity assessment, as demonstrated in impurity profiling of similar thiophene derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming stereochemistry and substituent positions. Thiophene protons typically resonate at δ 6.8–7.2 ppm, while the amino alcohol backbone shows signals near δ 3.5–4.5 ppm (hydroxyl) and δ 1.8–2.5 ppm (amine) .
- Mass Spectrometry (HRMS) : Essential for verifying molecular ion peaks (e.g., [M+H]+ for C8H12NOS: calc. 170.0641, observed 170.0638) .
- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and amine (1550–1650 cm⁻¹) functional groups .
Q. How can researchers address stability issues during storage of this compound?
- Methodological Answer : Stability is influenced by moisture and oxidation. Store under inert gas (N2/Ar) at –20°C in amber vials. Lyophilization or formulation with stabilizing excipients (e.g., trehalose) can extend shelf life. Periodic purity checks via TLC or HPLC are advised .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies in NMR data during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess conformational flexibility. For example, thiophene ring protons may exhibit splitting in polar solvents due to hindered rotation. Dynamic NMR experiments at variable temperatures (25–60°C) can elucidate rotational barriers .
Q. How can enantiomeric impurities in this compound be quantified and minimized?
- Methodological Answer :
- Chiral Chromatography : Use a Daicel® CHIRALCEL OD-3R column with hexane:isopropanol (80:20, 0.1% TFA) for baseline separation of enantiomers .
- Kinetic Resolution : Optimize reaction time and temperature to exploit differential reaction rates of enantiomers during synthesis .
- Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer .
Q. What in silico and in vitro strategies are suitable for predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or enzymes with thiophene-binding pockets) .
- Functional Assays : Design radioligand binding assays (e.g., for adrenergic receptors) using tritiated analogs. Monitor cAMP levels in HEK293 cells transfected with target receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
